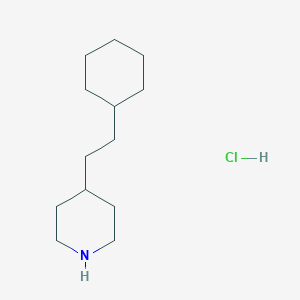

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride

CAS No.: 60601-61-8

Cat. No.: VC4115134

Molecular Formula: C13H26ClN

Molecular Weight: 231.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60601-61-8 |

|---|---|

| Molecular Formula | C13H26ClN |

| Molecular Weight | 231.8 g/mol |

| IUPAC Name | 4-(2-cyclohexylethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H25N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h12-14H,1-11H2;1H |

| Standard InChI Key | LYNHGLNYFFVOKE-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CCC2CCNCC2.Cl |

| Canonical SMILES | C1CCC(CC1)CCC2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the fourth position with a 2-cyclohexylethyl group. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The IUPAC name, 4-(2-cyclohexylethyl)piperidine hydrochloride, reflects this substitution pattern . Key structural identifiers include:

-

SMILES:

C1CCC(CC1)CCC2CCNCC2.Cl -

InChI Key:

LYNHGLNYFFVOKE-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not explicitly reported |

| Boiling Point | >230°F (decomposes) |

| Density | ~1.12 g/cm³ (estimated) |

| Solubility | Soluble in water, ethanol |

| pKa | ~10.5 (piperidine moiety) |

The crystalline structure and hygroscopic nature necessitate storage under anhydrous conditions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves N-heterocyclization or reductive amination strategies:

-

Cyclization of Primary Amines: Reacting 2-cyclohexylethylamine with γ-butyrolactone derivatives under acidic conditions yields the piperidine core . Subsequent hydrochloride salt formation is achieved via treatment with HCl gas .

-

Asymmetric Hydrogenation: Catalytic hydrogenation of pyridine precursors using Rh/C or RuCl₃·xH₂O produces enantiomerically pure piperidines. For example, Zhang et al. demonstrated a stereoselective coupling/hydrogenation cascade to generate similar derivatives .

Industrial Scalability

Continuous flow reactors optimize yield (up to 77%) and reduce reaction times. A practical method involves:

-

Reactants: N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.

-

Conditions: Cp*Ir catalyst, 60°C, 12 hours .

This approach minimizes side products like succinimide or N,N'-thiodipiperidine .

Biological Activity and Mechanisms

Pharmacological Targets

The compound interacts with cholinergic and dopaminergic pathways, acting as a central anticholinergic agent . Key targets include:

-

Cyclooxygenase (COX) Enzymes: Suppression of COX-2 reduces prostaglandin synthesis, attenuating inflammation.

-

Serotonin Receptors (5-HT₂): Pyrrolidine analogs exhibit high affinity for 5-HT₂ receptors, suggesting potential antidepressant applications .

Therapeutic Applications

-

Antimicrobial Activity: Inhibits bacterial growth by disrupting cell wall synthesis (MIC: 0.057 mM against S. aureus) .

-

Anticancer Potential: Induces apoptosis in cancer cell lines via caspase-3 activation.

-

Neurological Disorders: Modulates dopamine release in Parkinson’s disease models, comparable to donepezil derivatives .

Pharmacokinetics and Metabolism

Absorption and Distribution

The compound’s logP value (~4.48) indicates moderate lipophilicity, facilitating blood-brain barrier penetration . In rodent studies, peak plasma concentrations occur within 2 hours post-administration .

Metabolic Pathways

Hepatic metabolism involves cytochrome P450 3A4-mediated oxidation, producing two primary metabolites:

| Hazard Category | GHS Classification |

|---|---|

| Acute Toxicity | Category 3 (H301) |

| Skin Irritation | Category 2 (H315) |

| Environmental Hazard | Not classified |

Research Applications and Future Directions

Drug Development

Piperidine derivatives are pivotal in synthesizing Alzheimer’s therapeutics (e.g., donepezil analogs) . Recent patents highlight their use in:

Industrial Chemistry

The compound serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of α-substituted piperidines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume